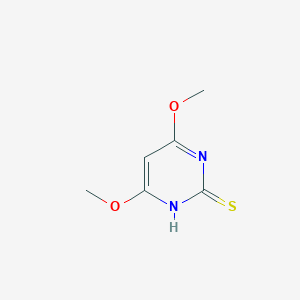

4,6-Dimethoxy-2-mercaptopyrimidine

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine typically involves multiple steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

4,6-Dimethoxy-2-mercaptopyrimidine undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Various reduced derivatives.

Substitution: Compounds with different functional groups replacing the methoxy groups.

科学研究应用

Applications Overview

| Field | Application | Details |

|---|---|---|

| Material Science | Synthesis of di-tert-butyltin complexes | Used as a precursor for orthorhombic SnS nanoplatelets, evaluated for lithium-ion battery anodes. |

| Electronics | Leveler in electroplating | Investigated for microvia filling in electroplating copper from acid cupric sulfate electrolyte, affecting surface morphology and crystalline orientation. |

| Agriculture | Intermediate for herbicide synthesis | Key component in the synthesis of pyrithiobac-sodium, a selective herbicide for cotton plants. |

| Medicinal Chemistry | Potential therapeutic applications | Similar compounds exhibit antioxidant and antimicrobial properties; further research needed to explore specific biological activities. |

Material Science

4,6-Dimethoxy-2-mercaptopyrimidine is utilized in the preparation of di-tert-butyltin complexes. These complexes serve as single-source molecular precursors for the synthesis of orthorhombic SnS nanoplatelets through hot injection methods and aerosol-assisted chemical vapor deposition (AACVD). The resultant nanoplatelets have shown promise as anode materials in lithium-ion batteries due to their favorable electronic properties.

Electronics

In the field of electronics, this compound acts as a potential leveler for microvia filling during the electroplating process. Research has demonstrated that varying concentrations of this compound can significantly influence the surface morphology and crystalline orientation of the plated copper. This finding is crucial for enhancing the reliability and performance of electronic components.

Agriculture

This compound is a critical intermediate in the synthesis of pyrithiobac-sodium, a selective herbicide used in cotton cultivation. Studies have investigated its role in the translocation and metabolism within cotton plants, providing insights into its effectiveness and environmental impact.

Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its structural similarities to other bioactive compounds suggest potential pharmacological properties. Compounds with similar thiol groups often exhibit antioxidant activity, which warrants further investigation into the therapeutic applications of this compound.

Case Study 1: Electroplating Efficiency

A study conducted on the use of this compound as a leveler in electroplating copper revealed that different concentrations lead to varied surface morphologies. The research highlighted how optimizing these concentrations could enhance microvia filling efficiency in printed circuit boards (PCBs), crucial for modern electronics manufacturing.

Case Study 2: Herbicide Development

Research on pyrithiobac-sodium synthesis demonstrated that incorporating this compound significantly improved herbicidal efficacy against specific weed species in cotton crops. This study provided valuable data on application rates and environmental safety profiles.

作用机制

The mechanism of action of 4,6-Dimethoxy-2-mercaptopyrimidine involves its interaction with specific molecular targets and pathways. The mercapto group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in various catalytic processes and in the stabilization of metal complexes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 4,6-Dimethoxy-2-mercaptopyrimidine

- CAS RN : 57235-35-5

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 172.20 g/mol

Physical Properties :

- Density : 1.32 g/cm³

- Boiling Point : 250.9°C at 760 mmHg

- Melting Point: Not explicitly reported, but predicted to be ~114°C based on computational models .

- Refractive Index : 1.584

- Flash Point : 105.6°C .

Synthesis :

this compound is synthesized via methylation of 4,6-dihydroxy-2-mercaptopyrimidine using dimethyl carbonate (DMC) in the presence of Bu₄NBr and K₂CO₃ . Subsequent oxidation steps can yield derivatives like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine using H₂O₂ and Na₂WO₄·2H₂O .

Comparison with Structurally Similar Pyrimidine Derivatives

4,6-Diamino-2-mercaptopyrimidine

- CAS RN: 36315-01-2 (as 4,6-Diamino-2-pyrimidinethiol)

- Molecular Formula : C₄H₆N₄S

- Molecular Weight : 142.18 g/mol

- Properties : Oxidizes with H₂O₂ to form sulphinic acid .

- Applications: Intermediate in pharmaceutical synthesis; raw materials include thiourea and malononitrile .

4,6-Dimethyl-2-mercaptopyrimidine

- CAS RN : 22325-27-5

- Molecular Formula : C₆H₈N₂S

- Molecular Weight : 140.21 g/mol

- Properties : Lower molecular weight and hydrophobicity compared to dimethoxy derivatives.

- Applications :

2-Mercaptopyrimidine

- CAS RN : 1450-85-7

- Molecular Formula : C₄H₄N₂S

- Molecular Weight : 112.15 g/mol

- Properties : Simpler structure lacking substituents; mp 230°C (dec.) .

- Applications : Base compound for synthesizing substituted pyrimidines.

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

- CAS RN: Not explicitly listed, but derived from parent compound.

- Molecular Formula : C₇H₁₀N₂O₄S

- Synthesis : Oxidation of this compound using H₂O₂ .

- Applications : Further functionalization in medicinal chemistry due to sulfonyl group reactivity .

2-Amino-4,6-dimethoxypyrimidine

- CAS RN : 36315-01-2

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.15 g/mol

- Properties : Crystallizes as dichloroacetate salts; used in heterocyclic drug design .

Comparative Data Table

Research Findings and Mechanistic Insights

Electrochemical Behavior :

Synthetic Utility :

生物活性

4,6-Dimethoxy-2-mercaptopyrimidine (CHNOS) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structural formula reveals a pyrimidine ring substituted with two methoxy groups and a thiol group, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds containing the mercaptopyrimidine moiety exhibit significant antioxidant properties . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study showed that derivatives of mercaptopyrimidine effectively reduced oxidative damage in cellular models, highlighting their potential as therapeutic agents in oxidative stress-related diseases .

Anticancer Properties

This compound has shown promising anticancer activity . It has been reported to inhibit DNA Ligase IV, an enzyme involved in DNA repair mechanisms, which is crucial for cancer cell survival. By targeting this pathway, the compound induces cytotoxic effects in various cancer cell lines. For instance, derivatives synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol demonstrated enhanced cytotoxicity compared to their precursors, with some compounds showing up to a 27-fold increase in efficacy against cancer cells .

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of this compound have been explored in various studies. The compound exhibits activity against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Mechanism : A recent study focused on mercaptopyrimidine derivatives showed that treatment with these compounds led to cell cycle arrest at the G2/M phase and increased double-strand breaks in DNA, further confirming their role as effective anticancer agents .

- Antioxidant Efficacy : In vitro tests revealed that this compound significantly reduced lipid peroxidation levels in treated cells compared to controls, indicating its strong antioxidant capacity .

- Antimicrobial Testing : The compound was tested against various pathogens including Staphylococcus aureus and Candida albicans, showing significant inhibitory effects at low concentrations .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical physical-chemical properties of 4,6-Dimethoxy-2-mercaptopyrimidine relevant to experimental design?

Key properties include:

- Density : 1.32–1.33 g/cm³ .

- Boiling Point : ~250.9°C at 760 mmHg .

- Solubility : Polar solvent compatibility (e.g., methanol, DMSO) and instability in strongly oxidizing environments .

- Thermal Stability : Predicted melting point of 114.41°C .

These parameters inform solvent selection, reaction temperature limits, and storage conditions.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Use a combination of:

- Spectroscopy : FTIR to identify functional groups (e.g., −SH stretching vibrations at ~2706 cm⁻¹, though this may overlap with −CH3 modes) .

- Chromatography : HPLC or GC (>98% purity thresholds) .

- Elemental Analysis : Confirm molecular formula (C₆H₈N₂O₂S) and sulfur content .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Incompatibilities : Avoid strong oxidizers to prevent decomposition into nitrogen/sulfur oxides .

- Storage : Stable at room temperature in sealed containers; avoid prolonged exposure to light or moisture .

- Waste Disposal : Neutralize with alkaline solutions (e.g., sodium hydroxide) and segregate for professional hazardous waste management .

Advanced Research Questions

Q. How does solvent polarity influence the tautomeric equilibrium of this compound?

The compound exhibits a thiol-thione tautomeric equilibrium :

- Thione Dominance : In polar solvents (e.g., DMSO, methanol), the thione form is stabilized via hydrogen bonding .

- Thiol Dominance : In apolar solvents (e.g., cyclohexane), the thiol form prevails .

Methodology: Use NMR (¹H/¹³C chemical shifts) and UV-Vis spectroscopy to monitor tautomer ratios .

Q. What computational methods are effective for modeling the tautomeric behavior of this compound?

- Density Functional Theory (DFT) : Accurately predicts vibrational spectra and electronic transitions. For example, DFT calculations resolved the obscured −SH band at 2706 cm⁻¹ in experimental FTIR .

- Molecular Dynamics (MD) : Simulate solvent interactions to validate experimental solvent-dependent tautomerism .

Q. How does this compound function as a leveler in copper electroplating?

- Adsorption Mechanism : The compound adsorbs preferentially on high-current-density copper surfaces, inhibiting uneven deposition. Confirmed via AFM and XPS surface analysis .

- Synergistic Additives : Combine with polyethylene glycol (PEG) and bis(3-sulfopropyl)disulfide (SPS) to optimize microvia filling efficiency .

- Electrochemical Profiling : Use cyclic voltammetry to quantify adsorption strength and polarization effects .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- pH-Dependent Studies : Adjust solution pH to isolate tautomeric forms (e.g., protonation/deprotonation of −SH and −NH groups) .

- Cross-Validation : Compare experimental FTIR, Raman, and NMR data with DFT-predicted spectra to identify overlapping peaks .

Q. What synthetic strategies improve the yield of this compound derivatives for pharmaceutical applications?

属性

IUPAC Name |

4,6-dimethoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRHOZHSQQRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=S)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438007 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-35-5 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。